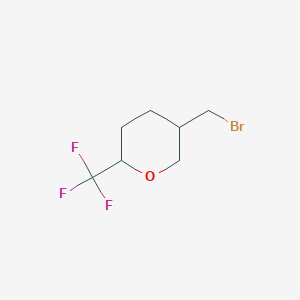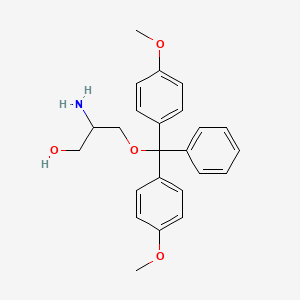
1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol is a chemical compound primarily used in the synthesis of oligonucleotides. The compound features a 4,4’-dimethoxytrityl (DMT) protecting group, which is commonly employed in the protection of hydroxyl groups during chemical synthesis. This compound is particularly significant in the field of nucleic acid chemistry, where it serves as a key intermediate in the preparation of various oligonucleotide analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol typically involves the protection of the hydroxyl group of 2-aminopropan-3-ol with the 4,4’-dimethoxytrityl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Dichloromethane or other suitable organic solvents.
Reaction Time: Several hours to ensure complete protection of the hydroxyl group.
Industrial Production Methods: On an industrial scale, the production of 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated synthesis equipment and continuous flow reactors can further streamline the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The DMT group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group.
Coupling Reactions: The compound can participate in coupling reactions with phosphoramidites to form oligonucleotide chains.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, sodium periodate.
Substitution Reagents: Trifluoroacetic acid, dichloroacetic acid.
Coupling Reagents: Phosphoramidites, tetrazole-based activators.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Substitution Products: Deprotected hydroxyl derivatives.
Coupling Products: Oligonucleotide chains with protected or unprotected hydroxyl groups.
Applications De Recherche Scientifique
1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a key intermediate in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in the preparation of DNA and RNA probes for various molecular biology techniques, including PCR and sequencing.
Medicine: Utilized in the development of antisense oligonucleotides and siRNA for therapeutic applications.
Industry: Applied in the production of diagnostic kits and biosensors for detecting specific nucleic acid sequences.
Mécanisme D'action
The mechanism of action of 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol primarily involves its role as a protecting group in oligonucleotide synthesis. The DMT group protects the hydroxyl group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the DMT group can be selectively removed under acidic conditions, revealing the free hydroxyl group for further functionalization or analysis.
Comparaison Avec Des Composés Similaires
1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol can be compared with other similar compounds used in oligonucleotide synthesis:
1-O-(4,4’-Dimethoxytrityl)-3-aminopropan-2-ol: Similar structure but with different positioning of the amino and hydroxyl groups.
1-O-(4,4’-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol: Contains a biotinyl group for specific applications in biotin-streptavidin interactions.
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Used in the synthesis of DNA oligonucleotides with a protected 5’-hydroxyl group.
The uniqueness of 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol lies in its specific application for protecting the hydroxyl group during oligonucleotide synthesis, providing a versatile tool for researchers in nucleic acid chemistry.
Propriétés
Formule moléculaire |
C24H27NO4 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
2-amino-3-[bis(4-methoxyphenyl)-phenylmethoxy]propan-1-ol |
InChI |
InChI=1S/C24H27NO4/c1-27-22-12-8-19(9-13-22)24(29-17-21(25)16-26,18-6-4-3-5-7-18)20-10-14-23(28-2)15-11-20/h3-15,21,26H,16-17,25H2,1-2H3 |
Clé InChI |
NSESDOQTZQNHLZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


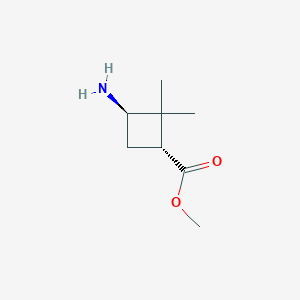
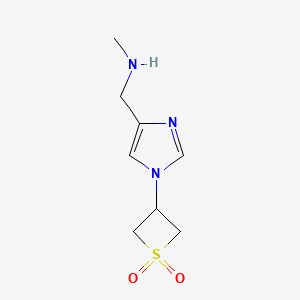

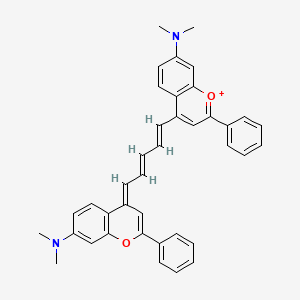
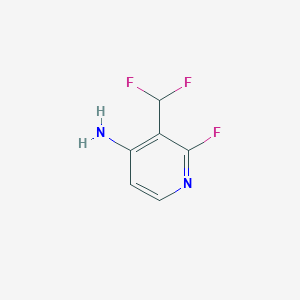
![tert-Butyl (R)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15220693.png)


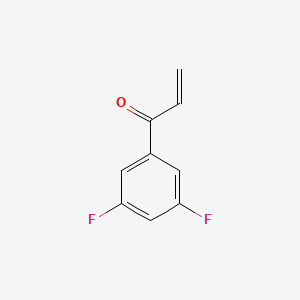
![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15220712.png)


![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)
